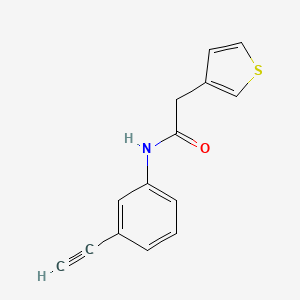
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole, commonly known as Quinoline, is a heterocyclic organic compound. It is widely used in the field of medicine and research due to its unique chemical structure and properties.
作用機序
The mechanism of action of Quinoline is not fully understood. However, it is believed to act on several cellular pathways, including DNA synthesis, protein synthesis, and cell signaling. Quinoline has been shown to inhibit the activity of several enzymes, including topoisomerases, kinases, and proteases. It is also believed to interact with several cellular receptors, including GABA receptors and serotonin receptors.
Biochemical and Physiological Effects:
Quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Quinoline derivatives have also been shown to have anti-inflammatory properties, which may make them useful in the treatment of several diseases such as arthritis and autoimmune disorders.
実験室実験の利点と制限
Quinoline has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure and properties, which make it a useful starting material for the synthesis of several drugs and fluorescent dyes. However, Quinoline is also toxic and carcinogenic, which makes it difficult to work with in the laboratory. In addition, Quinoline derivatives may have different properties and activities, which may make it difficult to compare results between experiments.
将来の方向性
There are several future directions for the research and development of Quinoline. One area of research is the synthesis of new Quinoline derivatives with improved properties and activities. Another area of research is the development of new methods for the synthesis of Quinoline and its derivatives. In addition, Quinoline derivatives may have potential applications in the treatment of several diseases, including cancer, viral infections, and autoimmune disorders. Further research is needed to fully understand the mechanism of action of Quinoline and its derivatives and to develop new drugs and therapies based on this compound.
合成法
Quinoline can be synthesized in several ways. One of the most commonly used methods is the Skraup synthesis. This involves the reaction of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene or arsenic acid. Another method is the Friedländer synthesis, which involves the reaction of aniline with a ketone or aldehyde in the presence of an acid catalyst. Both of these methods are widely used in the synthesis of Quinoline and its derivatives.
科学的研究の応用
Quinoline has several scientific research applications. It is widely used in the field of medicinal chemistry due to its unique chemical structure and properties. It is used as a starting material for the synthesis of several drugs such as antimalarials, antitumor agents, and antipsychotics. Quinoline derivatives have also been shown to have antiviral, antibacterial, and antifungal properties. In addition, Quinoline is used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics.
特性
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-9-13(15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h9,12,14H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQUDISNHHNXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)

![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)




![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)

![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)